molecular formula C24H31N3O6S2 B2491931 ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-35-8

ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2491931
CAS No.: 449768-35-8
M. Wt: 521.65
InChI Key: UOSRAQJYYHIMDL-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The morpholine sulfonamide moiety contributes to its solubility and bioavailability. Its structure can be represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thieno[2,3-c]pyridine derivatives have been studied for their ability to inhibit various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival. In particular, they may target the Hedgehog (Hh) signaling pathway, which is crucial in many cancers.
  • Case Studies : In a study evaluating the cytotoxic effects of thieno[2,3-c]pyridine derivatives against human cancer cell lines (e.g., HeLa and HepG2), compounds showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The morpholine sulfonamide group is associated with antibacterial properties. Compounds containing this moiety have been reported to exhibit:

  • Broad-spectrum Antibacterial Effects : Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism includes inhibition of bacterial enzymes critical for cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

Structural FeatureEffect on Activity
Morpholine SulfonamideEnhances solubility and antibacterial activity
Thieno[2,3-c]pyridine CoreContributes to anticancer potency
Propan-2-yl GroupIncreases lipophilicity and bioavailability

Research Findings

Recent studies have focused on the synthesis and evaluation of similar thieno[2,3-c]pyridine derivatives:

  • Anticancer Studies : A series of compounds were tested against various cancer cell lines with results indicating that modifications in the benzamide portion significantly affected cytotoxicity .
  • Antimicrobial Studies : Compounds with variations in the morpholine ring demonstrated differing levels of antibacterial activity against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S2/c1-4-33-24(29)21-19-9-10-26(16(2)3)15-20(19)34-23(21)25-22(28)17-5-7-18(8-6-17)35(30,31)27-11-13-32-14-12-27/h5-8,16H,4,9-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSRAQJYYHIMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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